3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid
Overview
Description
3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid are currently unknown. This compound is a derivative of pyrazole, a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . Pyrazole derivatives have been found to exhibit a wide range of biological activities , suggesting that they may interact with multiple targets in the body.
Mode of Action
Other pyrazole derivatives have been found to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The specific interactions of this compound with its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Other pyrazole derivatives have been found to affect various biochemical pathways, including those involved in inflammation, cancer, and viral infections
Result of Action
The molecular and cellular effects of this compound are currently unknown. Other pyrazole derivatives have been found to have various effects at the molecular and cellular level, such as inhibiting cell proliferation, inducing apoptosis, and modulating immune responses . The specific effects of this compound would depend on its mode of action and the specific cells and tissues it interacts with.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid typically involves the cyclocondensation of hydrazine derivatives with β-dicarbonyl compounds. . The reaction conditions often involve refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the use of protective groups to ensure the selective introduction of functional groups. The scalability of these methods is crucial for large-scale production, and optimization of reaction conditions is often necessary to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor agonists.
Medicine: The compound is investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of agrochemicals and dyes
Comparison with Similar Compounds
Similar Compounds
- 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid
- 3-methyl-1H-pyrazole-5-carboxylic acid
- 5-amino-1-ethylpyrazole
Uniqueness
3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-amino-2-ethylpyrazole-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-2-9-4(6(10)11)3-5(7)8-9/h3H,2H2,1H3,(H2,7,8)(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZXCPOUDMOQNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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